[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate
Description
Properties
IUPAC Name |
(5-fluoro-1H-indol-2-yl)methanamine;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLROZERRLXKJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=C1F)C=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate typically involves the reaction of 5-fluoroindole with formaldehyde and a suitable amine under acidic conditions. The resulting intermediate is then treated with methanesulfonic acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound in large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities and potential therapeutic applications .
Scientific Research Applications
[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Pharmacological and Physicochemical Differences
Electronic Effects
- Fluorine (5-F) : The electron-withdrawing nature of fluorine enhances binding to receptors via dipole interactions and reduces metabolic oxidation. This is critical for CNS-targeting compounds requiring blood-brain barrier penetration .
- Methoxy (5-OCH₃) : The methoxy group is electron-donating, increasing solubility through polarity and hydrogen bonding. However, it may reduce metabolic stability compared to fluorine due to susceptibility to demethylation .
Solubility and Bioavailability
- Methanesulfonate salts (e.g., both target compound and CAS 112495-90-6) exhibit superior aqueous solubility compared to free bases or hydrochloride salts, facilitating intravenous administration .
Biological Activity
[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate is a chemical compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of an indole moiety, which is known for its diverse biological activities, including anticancer and antiviral properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H13FN2O3S
- Molecular Weight : 260.29 g/mol
- CAS Number : 1416711-54-0
The synthesis typically involves the reaction of 5-fluoroindole with formaldehyde and an amine under acidic conditions, followed by treatment with methanesulfonic acid.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve:
- DNA Damage Induction : Similar to other indole derivatives, it may cause DNA damage leading to cell cycle arrest and apoptosis.
- Modulation of Signaling Pathways : It can influence pathways such as p53-dependent apoptosis, which is critical in cancer therapy.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. The presence of the indole ring is often associated with antiviral activity, making this compound a candidate for further exploration in antiviral drug development.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in cell signaling, altering their activity.
- Enzyme Inhibition : It could inhibit enzymes critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may lead to cellular damage and apoptosis .
Study on Anticancer Effects
In a study examining the effects on HeLa cells, it was found that treatment with this compound resulted in significant cell death compared to control groups. The study highlighted the compound's ability to induce both apoptosis and necroptosis under certain conditions, suggesting a dual mechanism of action that could be exploited in therapeutic settings .
Antiviral Studies
Another investigation focused on the antiviral potential of the compound against specific viral strains. The results indicated a dose-dependent inhibition of viral replication, supporting further development as an antiviral agent.
Data Table: Summary of Biological Activities
Q & A
Q. Critical parameters :
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming C-N bonds) .
- Solvents : Polar aprotic solvents like DMF or toluene for improved solubility .
- Temperature : Reactions often require reflux (e.g., 80–120°C) to drive equilibria .
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures to isolate the mesylate salt .
Basic: Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the indole scaffold, fluorine position, and methanesulfonate counterion. F NMR is critical for verifying fluorination .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, essential for absolute configuration determination .
Methodological tip : For ambiguous crystallographic data, employ twin refinement or high-resolution datasets (≤1.0 Å) to resolve disorder in the methanesulfonate group .
Advanced: How can researchers mitigate genotoxic methanesulfonate ester impurities during synthesis?
Answer:
Detection : Use LC-MS/MS with a Zorbax SB C18 column and MRM mode to quantify trace levels (LOD: 0.3 µg/g) of methyl/ethyl methanesulfonate impurities .
Mitigation strategies :
- Reaction optimization : Avoid excess methanesulfonic acid; monitor pH to prevent esterification side reactions .
- Purification : Gradient elution in HPLC with acetic acid modifiers to separate esters from the target compound .
- Storage : Maintain anhydrous conditions at –20°C to prevent hydrolysis-induced ester formation .
Advanced: How does the 5-fluoro substituent influence physicochemical properties and bioactivity?
Answer:
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via shake-flask or chromatographic methods) .
- Electronic effects : The electron-withdrawing fluorine alters indole’s π-electron density, affecting receptor binding (validated via DFT calculations) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as shown in hepatic microsome assays .
Experimental validation : Compare fluorinated vs. non-fluorinated analogs in solubility/permeability assays (e.g., PAMPA) and receptor-binding studies .
Basic: What are the stability challenges for this compound under storage conditions?
Answer:
- Hydrolysis : The methanesulfonate group is prone to hydrolysis in humid environments. Use desiccants and store under nitrogen at –20°C .
- Light sensitivity : Indole derivatives degrade under UV light; amber glassware and inert atmospheres are recommended .
- Purity monitoring : Regular HPLC analysis (e.g., C18 column, 0.1% TFA in mobile phase) tracks degradation .
Advanced: What in vitro models are suitable for evaluating this compound’s biological activity?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT receptors) using HEK293 cells expressing human targets .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive probes .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa) with IC determination .
Data interpretation : Normalize activity to controls and use nonlinear regression (e.g., GraphPad Prism) for dose-response curves .
Advanced: How are contradictions in crystallographic data resolved for fluorine-containing indoles?
Answer:
- Twinning analysis : Use SHELXD to identify twin laws and refine data with HKLF5 format .
- Disorder modeling : For flexible methanesulfonate groups, apply PART and SUMP restraints in SHELXL .
- Validation tools : Check CIF files with PLATON or IUCr’s checkCIF for symmetry errors .
Basic: What computational tools predict the interaction of this compound with biological targets?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite for binding mode prediction to receptors (e.g., serotonin transporters) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
